molecular formula C15H9Cl2F3N2O3 B13553707 {[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate

{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate

Cat. No.: B13553707
M. Wt: 393.1 g/mol
InChI Key: SMDOWBTZXIKGSF-UHFFFAOYSA-N
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Description

{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chloro-5-(trifluoromethyl)phenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate is subsequently coupled with 6-chloropyridine-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

What sets {[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H9Cl2F3N2O3

Molecular Weight

393.1 g/mol

IUPAC Name

[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C15H9Cl2F3N2O3/c16-10-3-2-9(15(18,19)20)5-11(10)22-13(23)7-25-14(24)8-1-4-12(17)21-6-8/h1-6H,7H2,(H,22,23)

InChI Key

SMDOWBTZXIKGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)COC(=O)C2=CN=C(C=C2)Cl)Cl

Origin of Product

United States

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